molecular formula C10H12ClN3 B15299626 N-(3-chloro-2-methylphenyl)-4,5-dihydro-1H-Imidazol-2-amine

N-(3-chloro-2-methylphenyl)-4,5-dihydro-1H-Imidazol-2-amine

Cat. No.: B15299626
M. Wt: 209.67 g/mol
InChI Key: VLRFJKYCIZGLAI-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-4,5-dihydro-1H-Imidazol-2-amine is an organic compound that belongs to the class of imidazoles This compound is characterized by the presence of a chloro-substituted phenyl group and a dihydroimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-4,5-dihydro-1H-Imidazol-2-amine typically involves the reaction of 3-chloro-2-methylaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired imidazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-4,5-dihydro-1H-Imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups replacing the chloro group or modifications to the imidazole ring.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-4,5-dihydro-1H-Imidazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-4,5-dihydro-1H-Imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-2-methylphenyl)-4,5-dihydro-1H-Imidazol-2-amine is unique due to its specific substitution pattern and the presence of both a chloro-substituted phenyl group and a dihydroimidazole ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C10H12ClN3/c1-7-8(11)3-2-4-9(7)14-10-12-5-6-13-10/h2-4H,5-6H2,1H3,(H2,12,13,14)

InChI Key

VLRFJKYCIZGLAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=NCCN2

Origin of Product

United States

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